molecular formula C12H18O2S2 B15075577 1,4-Bis(hydroxyethylthiomethyl)benzene CAS No. 7321-13-3

1,4-Bis(hydroxyethylthiomethyl)benzene

Cat. No.: B15075577
CAS No.: 7321-13-3
M. Wt: 258.4 g/mol
InChI Key: PQQKUWMULZZXIC-UHFFFAOYSA-N
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Description

1,4-Bis(hydroxyethylthiomethyl)benzene is an organic compound characterized by the presence of two hydroxyethylthiomethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(hydroxyethylthiomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)benzene with sodium thioglycolate, followed by hydrolysis to introduce the hydroxyethyl groups. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is often purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(hydroxyethylthiomethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,4-Bis(hydroxyethylthiomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(hydroxyethylthiomethyl)benzene involves its interaction with various molecular targets. The hydroxyethylthiomethyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzene ring provides a stable framework that can facilitate these interactions. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(methylthio)benzene: Similar structure but lacks the hydroxyethyl groups.

    1,4-Bis(phenylethynyl)benzene: Contains ethynyl groups instead of hydroxyethylthiomethyl groups.

    1,4-Bis(benzimidazol-2-yl)benzene: Contains benzimidazole groups instead of hydroxyethylthiomethyl groups.

Uniqueness

1,4-Bis(hydroxyethylthiomethyl)benzene is unique due to the presence of hydroxyethylthiomethyl groups, which impart distinct chemical reactivity and potential biological activity. These groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

7321-13-3

Molecular Formula

C12H18O2S2

Molecular Weight

258.4 g/mol

IUPAC Name

2-[[4-(2-hydroxyethylsulfanylmethyl)phenyl]methylsulfanyl]ethanol

InChI

InChI=1S/C12H18O2S2/c13-5-7-15-9-11-1-2-12(4-3-11)10-16-8-6-14/h1-4,13-14H,5-10H2

InChI Key

PQQKUWMULZZXIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCCO)CSCCO

Origin of Product

United States

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